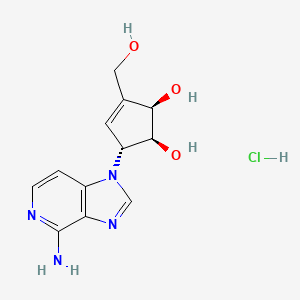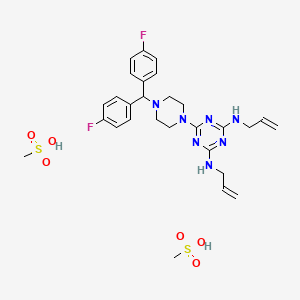
Almitrine mesylate
Overview
Description
Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .
Scientific Research Applications
Almitrine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying respiratory stimulants and their mechanisms.
Biology: Investigated for its effects on cellular respiration and oxygen transport.
Medicine: Primarily used in the treatment of chronic obstructive pulmonary disease and other respiratory disorders. It is also studied for its potential benefits in treating nocturnal oxygen desaturation without impairing sleep quality.
Industry: Utilized in the development of respiratory therapies and related pharmaceutical products
Mechanism of Action
Almitrine mesylate acts as an agonist at the peripheral chemoreceptors located on the carotid bodies. By stimulating these chemoreceptors, the compound enhances respiration, leading to increased arterial oxygen tension and decreased arterial carbon dioxide tension. This mechanism is particularly beneficial for patients with chronic obstructive pulmonary disease, as it improves their overall respiratory function .
Similar Compounds:
Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.
Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.
Uniqueness of this compound: this compound is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, this compound has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .
Safety and Hazards
Almitrine mesylate is considered toxic and should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of accidental release, dust formation should be avoided, and personal protective equipment should be used .
Relevant Papers
- A double-blind placebo-controlled clinical trial of almitrine bismesylate in patients with chronic respiratory insufficiency was conducted . The study found that almitrine bismesylate can be considered useful in the treatment of patients with chronic respiratory insufficiency .
- Another study reported the use of almitrine in 25 consecutive patients with acute lung injury (ALI). The study found that almitrine was associated with lactic acidosis and impaired results of hepatic function tests in 30% of the patients .
Biochemical Analysis
Biochemical Properties
Almitrine mesylate interacts with peripheral chemoreceptors expressed on carotid bodies . By acting as an agonist at these receptors, this compound enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Cellular Effects
This compound influences cell function by enhancing respiration. It achieves this by acting as an agonist of peripheral chemoreceptors located on the carotid bodies . This interaction leads to an increase in arterial oxygen tension and a decrease in arterial carbon dioxide tension in patients with chronic obstructive pulmonary disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an agonist at the peripheral chemoreceptors expressed on carotid bodies . By binding to these receptors, this compound enhances respiration in patients with chronic obstructive pulmonary disease by increasing the arterial oxygen tension while decreasing the arterial carbon dioxide tension .
Dosage Effects in Animal Models
In an animal model of acute lung injury, the effects of this compound on oxygenation were found to be dose-dependent . This compound was most effective when used at low doses known to mimic hypoxic pulmonary vasoconstriction .
Metabolic Pathways
The metabolic pathways of this compound involve oxidation and N-dealkylation of the allyl side chain to form di- and tetrahydroxy almitrine and mono and di-deallyl almitrine with the corresponding dihydroxy monodeallyl almitrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Almitrine mesylate is synthesized through a multi-step process involving the reaction of 2,4-diamino-6-chloro-s-triazine with bis(4-fluorophenyl)methylpiperazine. The intermediate product is then reacted with allylamine to form almitrine. Finally, almitrine is treated with methanesulfonic acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Almitrine mesylate involves the reaction of 2-amino-4-phenylpyridine with 2-bromoacetophenone to form 2-(4-phenylpyridin-2-yl)acetophenone. This intermediate is then reacted with methyl iodide to form 2-(4-phenylpyridin-2-yl)-2-methylpropan-1-one, which is subsequently reacted with sodium methoxide to form Almitrine. The mesylate salt is formed by reacting Almitrine with methanesulfonic acid.", "Starting Materials": ["2-amino-4-phenylpyridine", "2-bromoacetophenone", "methyl iodide", "sodium methoxide", "Almitrine", "methanesulfonic acid"], "Reaction": [ "Step 1: 2-amino-4-phenylpyridine is reacted with 2-bromoacetophenone in the presence of a base such as potassium carbonate to form 2-(4-phenylpyridin-2-yl)acetophenone.", "Step 2: 2-(4-phenylpyridin-2-yl)acetophenone is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 2-(4-phenylpyridin-2-yl)-2-methylpropan-1-one.", "Step 3: 2-(4-phenylpyridin-2-yl)-2-methylpropan-1-one is reacted with sodium methoxide in methanol to form Almitrine.", "Step 4: Almitrine is reacted with methanesulfonic acid to form Almitrine mesylate." ] } | |
CAS RN |
29608-49-9 |
Molecular Formula |
C27H33F2N7O3S |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4) |
InChI Key |
QLOOZWWKRKLKMX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Canonical SMILES |
CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Appearance |
Solid powder |
Other CAS RN |
29608-49-9 |
Related CAS |
27469-53-0 (Parent) 75-75-2 (Parent) |
synonyms |
Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



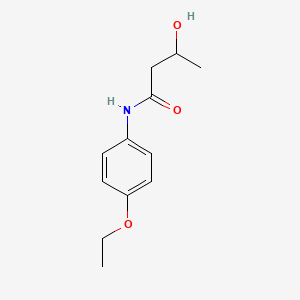
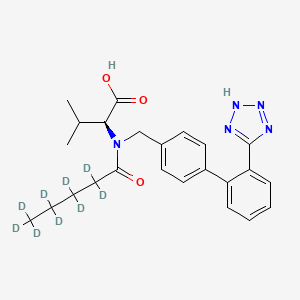

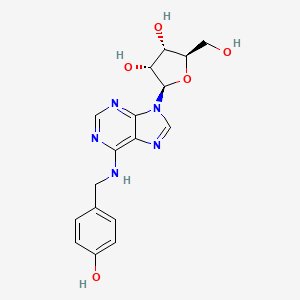


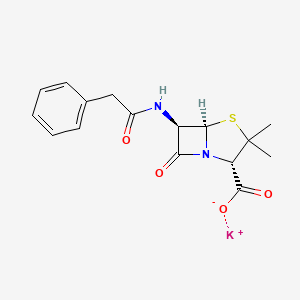


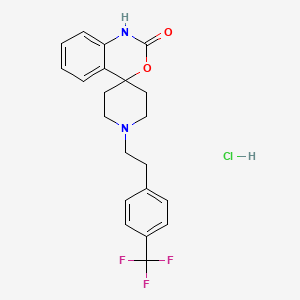

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
